PF-04449613
Description
Overview of Cyclic Nucleotide Signaling and Regulation
Cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are crucial intracellular molecules known as second messengers. byjus.com Composed of a sugar, a nitrogenous base, and a single phosphate (B84403) group, they are integral to communication systems within cells. wikipedia.org These molecules relay signals from "first messengers," such as hormones and neurotransmitters, that cannot enter the cell themselves. wikipedia.orgsigmaaldrich.com The process begins when a first messenger binds to a receptor on the cell membrane, triggering a conformational change that activates an enzyme inside the cell. wikipedia.org For cAMP, this enzyme is adenylyl cyclase, which synthesizes cAMP from adenosine triphosphate (ATP). byjus.com Similarly, cGMP is synthesized from guanosine triphosphate (GTP) by the enzyme guanylate cyclase. byjus.com
Once released into the cell, cAMP and cGMP regulate a vast array of biological processes. byjus.com They participate in physiological responses including synaptic transmission, memory formation, gene regulation, metabolism, immune function, and cell survival. byjus.comarborassays.com For instance, cAMP primarily activates cAMP-dependent protein kinase (PKA), while cGMP activates cGMP-dependent protein kinases (PKG), which in turn phosphorylate other proteins and alter their activity. wikipedia.orgsigmaaldrich.comarborassays.com The precise control of cAMP and cGMP levels is therefore essential for maintaining cellular homeostasis. cpn.or.kr
The concentration, location, and duration of cAMP and cGMP signals are meticulously controlled by a superfamily of enzymes called cyclic nucleotide phosphodiesterases (PDEs). wikipedia.org These enzymes are responsible for the degradation of cAMP and cGMP by catalyzing the hydrolysis of the phosphodiester bond in their cyclic structure. wikipedia.orgsigmaaldrich.com This reaction converts cAMP and cGMP into their respective inactive linear forms, 5'-adenosine monophosphate (AMP) and 5'-guanosine monophosphate (GMP). nih.govnih.gov By breaking down these second messengers, PDEs effectively terminate their signaling cascades, playing a critical role in regulating the amplitude and duration of a wide range of cellular responses. wikipedia.orgsigmaaldrich.com
The mammalian PDE superfamily is extensive, comprising 11 distinct families (PDE1–PDE11) encoded by 21 different genes. sigmaaldrich.comahajournals.org This diversity is further amplified by the existence of multiple isoforms and splice variants for most PDE genes, generated through alternative splicing or the use of different promoters. sigmaaldrich.comahajournals.orgmdpi.com Each PDE family is classified based on its sequence homology, structural characteristics, substrate specificity, and sensitivity to inhibitors. ahajournals.org
The various PDE isoforms exhibit unique tissue expression patterns, subcellular localizations, and regulatory properties. ahajournals.orgnih.gov This specificity allows for the fine-tuned, compartmentalized regulation of cyclic nucleotide signaling within different cells and even within specific subcellular domains. wikipedia.orgsigmaaldrich.com For example, some isoforms are located in microsomal fractions while others are cytosolic, enabling distinct spatial control over cAMP or cGMP levels. nih.gov This intricate organization ensures that cyclic nucleotide signals are directed to their appropriate downstream targets. ahajournals.org
Table 1: Overview of Mammalian Phosphodiesterase (PDE) Families
| PDE Family | Substrate Specificity | Number of Genes | Key Characteristics |
|---|---|---|---|
| PDE1 | cGMP & cAMP | 3 (PDE1A, 1B, 1C) | Activated by Calcium/Calmodulin (Ca²⁺/CaM). nih.govpnas.org |
| PDE2 | cGMP & cAMP | 1 (PDE2A) | Allosterically stimulated by cGMP, which increases cAMP hydrolysis. nih.govahajournals.org |
| PDE3 | cAMP (inhibited by cGMP) | 2 (PDE3A, 3B) | cGMP competitively inhibits cAMP hydrolysis. wikipedia.orgnih.gov |
| PDE4 | cAMP-specific | 4 (PDE4A, 4B, 4C, 4D) | Largest cAMP-specific family; key role in inflammation. mdpi.comrsc.org |
| PDE5 | cGMP-specific | 1 (PDE5A) | Allosterically activated by cGMP binding to GAF domains. nih.govahajournals.org |
| PDE6 | cGMP-specific | 3 (PDE6A, 6B, 6C) | Plays a central role in visual phototransduction. sigmaaldrich.comsigmaaldrich.com |
| PDE7 | cAMP-specific | 2 (PDE7A, 7B) | High-affinity, cAMP-specific PDE. nih.gov |
| PDE8 | cAMP-specific | 2 (PDE8A, 8B) | cAMP-specific hydrolysis. wikipedia.orgsigmaaldrich.com |
| PDE9 | cGMP-specific | 1 (PDE9A) | Highest affinity for cGMP among all PDEs. ahajournals.orgnih.gov |
| PDE10 | cGMP & cAMP | 1 (PDE10A) | Hydrolyzes both cyclic nucleotides. wikipedia.orgahajournals.org |
| PDE11 | cGMP & cAMP | 1 (PDE11A) | Hydrolyzes both cyclic nucleotides. wikipedia.org |
PDE families exhibit distinct preferences for their cyclic nucleotide substrates. wikipedia.org PDEs 4, 7, and 8 are specific for hydrolyzing cAMP, while PDEs 5, 6, and 9 are specific for cGMP. wikipedia.orgsigmaaldrich.com The remaining families—PDEs 1, 2, 3, 10, and 11—can hydrolyze both cAMP and cGMP. wikipedia.org
The hydrolysis reaction occurs within a highly conserved catalytic domain of about 250-270 amino acids found in all PDE families. sigmaaldrich.comahajournals.org This catalytic site contains a bimetal center, typically with zinc and magnesium ions, that is crucial for the enzymatic activity. nih.govnih.gov The mechanism involves a water molecule, activated by the metal ions, acting as a nucleophile to attack the phosphorus atom of the cyclic nucleotide. worldscientific.com This leads to the cleavage of the 3' phosphodiester bond in an SN2-type reaction, opening the cyclic phosphate ring and forming the corresponding 5'-monophosphate. nih.govnih.govworldscientific.com The specificity for either cAMP or cGMP is determined by key amino acid residues within the catalytic pocket that interact with the purine (B94841) base of the substrate. sigmaaldrich.comsigmaaldrich.com
Enzymatic Regulation by Phosphodiesterases (PDEs)
PDE Family Diversity and Isoform Specificity
Significance of Phosphodiesterase 9A (PDE9A) in Biological Systems
Phosphodiesterase 9A (PDE9A) is a cGMP-specific PDE that is distinguished by having the highest affinity for cGMP of any known phosphodiesterase, with a Michaelis constant (Km) of approximately 70 nM. nih.govacs.org It is encoded by a single gene, but alternative splicing can result in over 20 different isoforms. ahajournals.orgnih.gov Due to its high affinity for cGMP, PDE9A is believed to play a significant role in regulating signaling pathways that are sensitive to very low concentrations of this second messenger. researchgate.net The inhibition of PDE9A has emerged as a therapeutic strategy for various conditions, leading to the development of selective inhibitors like PF-04449613. nih.govnih.gov this compound is a potent and selective inhibitor of PDE9A with an IC₅₀ value of 22 nM. medchemexpress.com Research has shown it to be over 1000-fold more selective for PDE9A compared to most other targets investigated.
PDE9A mRNA and protein are expressed in a variety of tissues throughout the body, with notably high levels found in the brain, kidney, spleen, and small intestine. ahajournals.orgresearchgate.net
Table 2: Expression of PDE9A in Various Tissues
| Tissue Category | Specific Location | Expression Level | Reference |
|---|---|---|---|
| Neural Tissues | Brain (general) | High | ahajournals.org |
| Cortex | High | cpn.or.krnih.gov | |
| Hippocampus | High | cpn.or.krnih.gov | |
| Striatum | High | nih.gov | |
| Cerebellum (Purkinje neurons) | High | nih.gov | |
| Peripheral Tissues | Kidney | High | ahajournals.org |
| Spleen | High | ahajournals.org | |
| Small Intestine | High | ahajournals.org | |
| Colon | High | ahajournals.org | |
| Prostate | High | ahajournals.org | |
| Placenta | High | ahajournals.org |
In the brain, PDE9A is expressed in diverse neuronal populations, including cortical and hippocampal pyramidal neurons and cerebellar Purkinje neurons. nih.gov This widespread distribution in brain regions critical for cognitive functions has made PDE9A a target for therapeutic intervention in neurological and psychiatric disorders. cpn.or.krnih.gov
Basal Physiological Functions Regulated by PDE9A Activity
Phosphodiesterase 9A (PDE9A) is a cGMP-specific phosphodiesterase, meaning it selectively hydrolyzes cGMP. uniprot.org It exhibits the highest affinity and selectivity for cGMP compared to other PDE family members. uniprot.orgmedchemexpress.com This high specificity allows PDE9A to be a key regulator of specific cGMP signaling pathways.
Key physiological functions regulated by PDE9A activity include:
Cardiovascular Regulation : In the heart, PDE9A specifically regulates cGMP signaling that is dependent on natriuretic peptides. uniprot.orgmedchemexpress.com This plays a role in modulating cardiac hypertrophy. uniprot.orgmedchemexpress.com Notably, it does not appear to regulate nitric oxide-dependent cGMP signaling in the heart. uniprot.org Studies in aged mice have shown that an increase in PDE9A protein expression is associated with elevated pulmonary vascular resistance. nih.gov
Neurological Functions : PDE9A is highly expressed in the brain and is involved in crucial cognitive functions. medchemexpress.comresearchgate.net It contributes to processes such as learning and memory by modulating cGMP levels, which are vital for synaptic plasticity. medchemexpress.compatsnap.com
Metabolic Processes : Emerging research indicates that PDE9A is involved in metabolic regulation. Inhibition of PDE9A has been linked to improvements in insulin (B600854) sensitivity and glucose metabolism. patsnap.com
Rationale for PDE9A Inhibition in Biomedical Research
The specific roles of PDE9A in various physiological and pathological processes have made it an attractive target for therapeutic intervention. The primary rationale for inhibiting PDE9A is to increase intracellular levels of cGMP, thereby enhancing cGMP-mediated signaling pathways. patsnap.com This can be beneficial in conditions where cGMP signaling is impaired.
The potential therapeutic applications stemming from PDE9A inhibition include:
Neurodegenerative and Psychiatric Disorders : Given the role of PDE9A in cognitive function, its inhibitors, including this compound, have been investigated for their potential to treat Alzheimer's disease and schizophrenia. patsnap.comnih.gov The underlying principle is that elevating cGMP levels in the brain can enhance synaptic plasticity and neuronal function, potentially counteracting the cognitive deficits seen in these disorders. researchgate.netpatsnap.com Research has shown that this compound promotes the formation of dendritic spines and improves performance after motor learning in mice. nih.gov
Cardiovascular Diseases : By targeting the natriuretic peptide-cGMP pathway, PDE9A inhibitors hold promise for treating cardiovascular conditions like heart failure. acs.org The inhibition of PDE9A can lead to beneficial effects on cardiac remodeling and function. nih.gov For instance, this compound has been shown to exert a positive inotropic effect in rats by enhancing the activity of sarcoplasmic reticulum Ca2+-ATPase-2a (SERCA2a). sinh.ac.cn
Metabolic Disorders : The potential for PDE9A inhibitors to improve insulin sensitivity and glucose metabolism suggests they could be a novel approach for managing conditions like type 2 diabetes. patsnap.com Studies have shown that this compound can reduce body fat and improve symptoms of cardiometabolic syndrome in mice with diet-induced obesity by stimulating mitochondrial activity.
Detailed Research Findings on this compound
This compound is a potent and highly selective inhibitor of PDE9A. medchemexpress.com Its inhibitory concentration (IC50) for PDE9A is 22 nM. This compound is also noted for being brain-penetrant, which is a crucial characteristic for targeting neurological disorders.
| Area of Study | Model | Finding | Reference |
|---|---|---|---|
| Cardiac Function | Rat | Increased left ventricular developed pressure (LVDP) in a concentration-dependent manner. | sinh.ac.cn |
| Cardiac Function | Rat | Increased stroke work, cardiac output, and ejection fraction. | sinh.ac.cn |
| Motor Learning | Mouse | Promoted dendritic spine formation and improved performance. | nih.gov |
| Metabolism | Mouse (diet-induced obesity) | Reduced body fat and improved cardiometabolic syndrome symptoms. | |
| Auditory Gating | Mouse | Effective against D-amphetamine-induced auditory gating deficit. |
Structure
3D Structure
Properties
Molecular Formula |
C21H25N5O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-(oxan-4-yl)-6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)/t14-/m1/s1 |
InChI Key |
FHBANDDJQJAZOQ-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |
Canonical SMILES |
CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Ii. Preclinical Pharmacological Characterization of Pf 04449613
Molecular Target Engagement and Selectivity Profile
PF-04449613 is a selective and potent inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Its inhibitory activity and selectivity have been characterized through various preclinical studies.
This compound demonstrates potent inhibition of the PDE9A enzyme. Multiple assessments have consistently determined its half-maximal inhibitory concentration (IC50) to be 22 nM. caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.com This potent activity against PDE9A is the primary mechanism through which the compound elevates intracellular levels of cGMP. nih.gov
Inhibitory Potency of this compound Against PDE9A
| Target Enzyme | IC50 Value |
|---|---|
| PDE9A | 22 nM |
Data sourced from multiple independent assays. caymanchem.commedchemexpress.commedchemexpress.com
The selectivity profile of this compound is a critical aspect of its pharmacological characterization. The compound shows marked selectivity for PDE9A over other families of phosphodiesterases. For instance, its inhibitory constant against PDE1C is greater than 1,000 nM. caymanchem.com Furthermore, when tested at a concentration of 1 µM, this compound inhibits the activity of PDE family members 2 through 8, as well as 10 and 11, by less than 30%. caymanchem.com This high degree of selectivity minimizes the potential for effects mediated by the inhibition of other PDE enzymes.
Selectivity Profile of this compound Across PDE Families
| PDE Family Member | Inhibitory Activity |
|---|---|
| PDE1C | IC50 > 1,000 nM |
| PDE2, -3, -4, -5, -6, -7, -8, -10, -11 | < 30% inhibition at 1 µM |
This demonstrates a high degree of selectivity for the PDE9A enzyme. caymanchem.com
To further understand its specificity, this compound was evaluated against a wide panel of non-PDE targets.
Screening against a panel of 79 non-PDE targets revealed that this compound maintains more than 1000-fold selectivity for PDE9A over most of these other proteins. However, some measurable interactions were identified. The compound exhibits inhibitory activity against Cytochrome P450 2C19 with an IC50 of 1600 nM. It also interacts with the human dopamine (B1211576) transporter (DAT), sodium channel binding site 2, and the μ-opioid receptor with Ki values of 110-293 nM, 470 nM, and 3500 nM, respectively. caymanchem.com
Off-Target Binding Profile of this compound
| Off-Target | Binding/Inhibitory Constant |
|---|---|
| Cytochrome P450 2C19 | IC50 = 1600 nM |
| Dopamine Transporter (DAT) | Ki = 110 - 293 nM |
| μ-Opioid Receptor | Ki = 3500 nM |
| Sodium Channel Binding Site 2 | Ki = 470 nM |
Ki (inhibitor constant) and IC50 values indicate the concentration required to produce half-maximal inhibition. caymanchem.com
Comparison of Inhibitory Constants (IC50) for PDE9A
Off-Target Binding Assessment
Pharmacokinetic and Distribution Properties in Preclinical Models
The pharmacokinetic profile of this compound has been evaluated in preclinical models, with a particular focus on its ability to penetrate the central nervous system (CNS). The compound is characterized as brain penetrant. Studies in rats demonstrated that subcutaneous administration of this compound results in a dose-dependent increase in cGMP levels in the cerebrospinal fluid (CSF). nih.govcaymanchem.comacs.org This elevation of central cGMP serves as a direct biomarker of the compound's target engagement within the brain. nih.gov
A key finding from these preclinical studies is that this compound achieves a free brain to free plasma concentration ratio of ≥1 in rats. acs.org This indicates that the compound distributes effectively into the CNS without being significantly impeded by the blood-brain barrier. acs.org This property was an improvement over earlier PDE9A inhibitors. acs.org In addition to its favorable distribution, this compound also showed reduced microsomal clearance. acs.org Following subcutaneous administration in preclinical models, the elevation of cGMP in the brain peaks around 30 to 60 minutes. nih.gov
Central Nervous System Penetration and Brain/Plasma Ratios in Rodents and Non-Human Primates
The ability of a compound to cross the blood-brain barrier and reach its target is a critical aspect of its potential for treating central nervous system (CNS) disorders. Preclinical studies have demonstrated that this compound is brain penetrant. In vivo investigations in rodents have provided quantitative data on its distribution between the systemic circulation and the brain. Specifically, in mice, this compound has shown good brain penetration, with a brain/plasma ratio of 0.8. sigmaaldrich.comforlabs.co.uk This indicates that the concentration of the compound in the brain is approximately 80% of its concentration in the plasma.
Table 1: Brain/Plasma Ratio of this compound in Rodents
| Species | Brain/Plasma Ratio |
|---|
Cerebrospinal Fluid (CSF) cGMP Modulation
This compound is an inhibitor of phosphodiesterase 9 (PDE9), an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP). nih.gov By inhibiting PDE9, this compound leads to an increase in the levels of cGMP, an important intracellular second messenger, in the nervous system. nih.gov Studies have confirmed that the administration of this compound effectively increases cGMP levels in the cerebrospinal fluid (CSF) of both rodents and non-human primates. sigmaaldrich.comcaymanchem.com Specifically, subcutaneous administration of the compound was shown to increase CSF levels of cGMP in rats. caymanchem.comtargetmol.cn This effect was also observed in cynomolgus macaques. sigmaaldrich.com Research has also shown that inhibition of PDE9 can increase cGMP in brain tissue. nih.gov
Table 2: Effect of this compound on Cerebrospinal Fluid (CSF) cGMP Levels
| Species | Effect on CSF cGMP |
|---|---|
| Rat | Increased caymanchem.comtargetmol.cn |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (R)-6-(1-(3-Phenoxyazetidin-1-yl)ethyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
| 6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
| 1,5-dihydro-6-[(1R)-1-(3-phenoxy-1-azetidinyl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one |
| cyclic guanosine monophosphate (cGMP) |
| D-amphetamine |
| Cremophor |
Iii. Mechanisms of Action and Downstream Signaling Modulation by Pf 04449613
Cyclic Guanosine (B1672433) Monophosphate (cGMP) Homeostasis Modulation
Impact on Intracellular cGMP Levels in Specific Tissues (e.g., Brain, Cardiac Myocytes)
PF-04449613 has demonstrated a significant capacity to increase cGMP levels in various tissues, most notably in the brain and cardiac myocytes. nih.govnih.gov In the brain, administration of this compound has been shown to dose-dependently increase cGMP concentrations in both brain tissue and cerebrospinal fluid. nih.gov This elevation of cerebral cGMP is a key factor in the compound's observed effects on neuronal function. nih.gov
In cardiac myocytes, this compound's inhibition of PDE9, which is upregulated in conditions of cardiac hypertrophy, leads to an increase in cGMP levels. nih.gov Specifically, this compound augments cGMP stimulated by natriuretic peptides (NPs) rather than nitric oxide (NO). nih.gov This selective action on the NP-cGMP pathway is crucial for its cardioprotective effects. nih.gov
| Tissue | Effect of this compound | Key Findings | Citations |
|---|---|---|---|
| Brain | Increases cGMP levels | Dose-dependent increase in cGMP in brain tissue and cerebrospinal fluid. | nih.gov |
| Cardiac Myocytes | Increases cGMP levels | Augments cGMP stimulated by natriuretic peptides (NPs), not nitric oxide (NO). | nih.gov |
Interplay with Guanylyl Cyclase Activity
The elevation of cGMP by this compound is intrinsically linked to the activity of guanylyl cyclases (GCs), the enzymes responsible for synthesizing cGMP from guanosine triphosphate (GTP). physiology.orgcusabio.com There are two main types of GCs: soluble guanylyl cyclase (sGC), which is typically activated by nitric oxide (NO), and particulate guanylyl cyclase (pGC), which is activated by natriuretic peptides. frontiersin.orgnih.gov
This compound's mechanism does not involve the direct activation of guanylyl cyclases. Instead, by inhibiting PDE9, it prevents the breakdown of cGMP produced by these enzymes. nih.govnih.gov In cardiac myocytes, this compound specifically enhances the cGMP pool generated by the NP-pGC pathway, without affecting the NO-sGC pathway. nih.gov This highlights a crucial interplay where this compound's efficacy is dependent on the basal or stimulated activity of guanylyl cyclases.
Activation of cGMP-Dependent Protein Kinase (PKG) Signaling
The increased intracellular cGMP resulting from PDE9 inhibition by this compound leads to the activation of cGMP-dependent protein kinase (PKG), a primary effector of cGMP signaling. nih.govnih.govcusabio.com
PKG Activation and Substrate Phosphorylation
Activation of PKG by elevated cGMP levels initiates a signaling cascade involving the phosphorylation of various downstream protein substrates. cusabio.comnih.gov This phosphorylation alters the function of target proteins, leading to diverse cellular responses. youtube.comtuscany-diet.net In cardiac myocytes, this compound-induced PKG activation has been shown to phosphorylate substrates that play a role in mitigating hypertrophic responses. nih.gov For instance, PKG can phosphorylate proteins involved in calcium homeostasis, such as phospholamban, leading to enhanced sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) activity. cusabio.comsinh.ac.cn
NO/cGMP-PKG Pathway Integration
While this compound primarily modulates the NP-pGC-cGMP pathway in cardiac tissue, the broader NO/cGMP-PKG pathway is critical in other physiological contexts, such as neuronal function. nih.govnih.gov In the brain, the NMDA-NO-cGMP-PKG pathway is significantly involved in learning and memory. nih.gov By elevating cGMP levels, this compound can enhance signaling through this pathway, contributing to its effects on synaptic plasticity. nih.gov It is thought that this compound causes an elevation of cellular cGMP and subsequent calcium activity, leading to enhanced synaptic plasticity through the NO/cGMP/PKG pathway. nih.gov
Molecular and Cellular Effects on Neuronal Plasticity
A significant area of research for this compound is its effect on neuronal plasticity, the brain's ability to reorganize its structure and function in response to experiences. nih.govutdallas.edu The inhibition of PDE9 by this compound has been shown to promote dendritic spine formation and improve performance in motor learning tasks. nih.govnih.gov
Studies using in vivo two-photon microscopy have revealed that this compound increases the calcium activity of dendrites and dendritic spines in pyramidal neurons. nih.gov Chronic administration of the compound has been observed to increase both the formation and elimination of dendritic spines under basal conditions. nih.gov Furthermore, treatment with this compound has been found to enhance the formation and survival of new spines following motor training, suggesting a role in learning-dependent synaptic plasticity. nih.govresearchgate.net
| Treatment Duration | Effect on Dendritic Spines | Key Findings | Citations |
|---|---|---|---|
| Chronic (weeks) | Increased formation and elimination | Observed under basal conditions. | nih.gov |
| 1-7 days (with motor training) | Increased formation and survival of new spines | Correlated with improved performance in motor learning. | nih.gov |
Synaptic Calcium Activity Modulation
This compound has been shown to significantly modulate synaptic calcium activity. nih.govnih.gov In vivo studies using two-photon microscopy on layer V pyramidal neurons in the mouse primary motor cortex have demonstrated that the administration of this compound increases the calcium activity within both dendrites and dendritic spines. nih.gov This effect was observed in mice under both resting and running conditions, indicating a general enhancement of synaptic calcium signaling. nih.gov
| Experimental Condition | Measured Parameter | Result of this compound Administration | Reference |
| Resting State | Dendritic Calcium Activity | Increased | nih.gov |
| Resting State | Dendritic Spine Calcium Activity | Increased | nih.gov |
| Running State | Dendritic Calcium Activity | Increased | nih.gov |
| Running State | Dendritic Spine Calcium Activity | Increased | nih.gov |
Dendritic Spine Formation and Dynamics in Cortical Pyramidal Neurons
Research has indicated that this compound plays a role in the structural plasticity of neurons by promoting dendritic spine formation. nih.govnih.gov Chronic treatment with this PDE9 inhibitor has been found to increase the formation and elimination of dendritic spines on layer V pyramidal neurons in the mouse primary motor cortex under basal conditions. nih.gov
Furthermore, when combined with motor training, this compound treatment has been observed to enhance the formation and survival of new spines. nih.gov This suggests that the compound can facilitate learning-dependent synaptic plasticity. The increased remodeling of dendritic spines indicates a dynamic neuronal environment potentially conducive to the formation and strengthening of new neural circuits. nih.govnih.gov
| Treatment Duration | Condition | Effect on Dendritic Spines | Neuron Type | Reference |
| Chronic (weeks) | Basal | Increased formation and elimination | Layer V pyramidal neurons | nih.gov |
| 1-7 days | Motor Training | Increased formation and survival of new spines | Layer V pyramidal neurons | nih.gov |
Long-Term Potentiation (LTP) Enhancement
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is a cellular mechanism underlying learning and memory. scielo.br Studies have suggested that PDE9 inhibitors like this compound can facilitate LTP. nih.gov By elevating cGMP levels, this compound can influence the signaling pathways that are critical for the induction and maintenance of LTP. nih.gov While direct studies on this compound and LTP are limited, the known downstream effects of increased cGMP on synaptic plasticity strongly suggest a role in enhancing this process. nih.gov
Influence on Cardiac Myocyte Excitation-Contraction Coupling
Excitation-contraction coupling is the process by which an electrical stimulus (action potential) triggers the contraction of a muscle cell. cvphysiology.com In cardiac myocytes, this process is heavily dependent on calcium dynamics. nih.gov
Sarcoplasmic Reticulum Ca2+-ATPase-2a (SERCA2a) Activity Enhancement
This compound has been shown to exert a positive inotropic effect, meaning it increases the force of muscular contractions, in the heart. nih.govsinh.ac.cn This effect is mediated, at least in part, by the enhancement of Sarcoplasmic Reticulum Ca2+-ATPase-2a (SERCA2a) activity. nih.govsinh.ac.cn SERCA2a is a pump that transports calcium from the cytoplasm back into the sarcoplasmic reticulum, an essential step for muscle relaxation and for replenishing calcium stores for subsequent contractions. cvphysiology.com By facilitating SERCA2a activity, this compound increases the amplitude of sarcoplasmic reticulum Ca2+ transients, leading to stronger heart muscle contractions. nih.govsinh.ac.cn
| Compound | Concentration | Effect on SERCA2a | Outcome | Reference |
| This compound | 5 μmol/L | Facilitated activity | Increased amplitude of SR Ca2+ transients | nih.govsinh.ac.cn |
Ryanodine (B192298) Receptor 2 (RyR2) Mediated Ca2+ Leak Reduction
In addition to enhancing SERCA2a activity, this compound has been found to decrease the leak of calcium from the sarcoplasmic reticulum via the ryanodine receptor 2 (RyR2). nih.gov RyR2 channels are responsible for releasing calcium from the sarcoplasmic reticulum to initiate muscle contraction. elifesciences.org In certain pathological conditions, these channels can become "leaky," leading to a depletion of sarcoplasmic reticulum calcium stores and impaired contractility. elifesciences.orgnih.gov By reducing this Ca2+ leak, this compound helps to maintain adequate calcium levels within the sarcoplasmic reticulum, thereby contributing to improved cardiac function. nih.gov
| Compound | Concentration | Effect on RyR2 | Outcome | Reference |
| This compound | 5 μmol/L | Decreased leak rate | Reduced SR Ca2+ leak | nih.gov |
Iv. Preclinical Efficacy Studies in Animal Models of Disease
Cognitive and Neuropsychiatric Research Models
PF-04449613, as a selective inhibitor of phosphodiesterase 9A (PDE9A), has been investigated for its ability to modulate synaptic plasticity and neuronal function, which are critical processes in cognitive and neuropsychiatric disorders. nih.govnih.gov By inhibiting PDE9A, the compound elevates levels of cyclic guanosine (B1672433) monophosphate (cGMP) in the brain, a key second messenger in neuronal signaling pathways. nih.gov
The impact of this compound on motor learning and performance has been assessed using the accelerating rotarod task in mice, a standard behavioral assay for motor coordination and skill acquisition. nih.govfrontiersin.org Research has demonstrated that administration of this compound can enhance performance in this task. nih.govcaymanchem.com
In one study, mice treated with this compound showed a significant improvement in their ability to stay on the rotating rod as the speed increased, indicating enhanced motor learning. nih.govtargetmol.cn This behavioral improvement was correlated with underlying changes in neuronal structure. In vivo two-photon microscopy revealed that this compound treatment promoted the formation and survival of new dendritic spines in the motor cortex of mice following rotarod training. nih.gov Dendritic spines are crucial for synaptic plasticity and the formation of new motor memories. nih.gov
Specifically, chronic treatment with this compound was found to increase the rates of both dendritic spine formation and elimination under basal conditions. nih.govcaymanchem.com Following motor training, the compound significantly boosted the formation and subsequent survival of new spines, which is a key cellular correlate of long-term memory consolidation. nih.gov These findings suggest that by enhancing synaptic plasticity, this compound facilitates the encoding and retention of motor skills. nih.govtocris.com
Table 1: Effect of this compound on Motor Performance in Rotarod Task
| Treatment Group | Performance Metric | Observation | Reference |
|---|---|---|---|
| This compound | Time on accelerating rotarod | Increased average running speed and time on the rod compared to vehicle-treated mice. | nih.govcaymanchem.com |
| This compound | Dendritic spine dynamics | Increased formation and survival of new spines in the motor cortex post-training. | nih.gov |
Auditory gating, the neural process of filtering out redundant or irrelevant auditory stimuli, is often impaired in psychiatric disorders like schizophrenia. cpn.or.krnih.gov A common preclinical model to study this phenomenon involves inducing auditory gating deficits with D-amphetamine. nih.govmdpi.com this compound has been shown to be effective in reversing such deficits.
In rat models, the administration of D-amphetamine disrupts prepulse inhibition (PPI), a measure of sensorimotor gating where a weak prestimulus inhibits the startle response to a subsequent strong stimulus. frontiersin.orgnih.gov This disruption is considered analogous to the sensory gating deficits observed in schizophrenia. cpn.or.kr Studies have shown that treatment with this compound can significantly attenuate the D-amphetamine-induced deficit in auditory gating. For instance, a notable restoration of PPI was observed following the administration of this compound in amphetamine-treated rats. This suggests that by modulating cGMP signaling, this compound can normalize the processing of sensory information in a state of dopaminergic hyperactivity. frontiersin.org
Table 2: Effect of this compound on D-amphetamine-Induced Auditory Gating Deficits
| Animal Model | Inducing Agent | Effect of this compound | Reference |
|---|---|---|---|
| Rats | D-amphetamine | Significantly reversed the deficit in auditory gating by 43%. |
The role of the cGMP signaling pathway in the pathophysiology of Alzheimer's disease (AD) and other neurodegenerative conditions has prompted investigation into the therapeutic potential of PDE9A inhibitors like this compound. nih.govgenesispub.org Reductions in cGMP levels have been noted in patients with AD. nih.gov By elevating cGMP, this compound may offer a neuroprotective effect. digitellinc.com
Preclinical studies suggest that enhancing cGMP signaling can promote synaptic health and plasticity, which are compromised in neurodegenerative diseases. nih.gov this compound has been shown to increase synaptic calcium activity and promote the structural plasticity of dendritic spines, both of which are crucial for cognitive function and may counteract the synaptic deficits seen in AD. nih.gov
However, the application in AD models is complex. While enhancing synaptic activity is generally beneficial, some research in AD mouse models indicates the presence of abnormal, prolonged dendritic calcium spikes that could be exacerbated by agents that increase calcium activity. nih.gov This suggests that the therapeutic window and long-term effects of PDE9A inhibition would need careful evaluation in the context of specific disease pathologies. nih.gov Animal models for AD are varied, including transgenic mice like the 3xTg-AD and 5xFAD models, which develop amyloid plaques and neurofibrillary tangles, providing a platform to test such hypotheses. nih.govalzforum.org
The exploration of this compound extends to animal models of schizophrenia and affective disorders, largely based on its ability to modulate neurotransmitter systems implicated in these conditions. wikipedia.orgprepladder.comurncst.com Animal models for schizophrenia can be pharmacological, such as those induced by NMDA receptor antagonists like ketamine or phencyclidine, or developmental and genetic models. mdpi.comfrontiersin.orgnih.gov
The finding that this compound can reverse amphetamine-induced auditory gating deficits provides strong evidence for its potential relevance in schizophrenia, as dopaminergic dysfunction is a key element of the disorder's pathophysiology. wikipedia.org Furthermore, since reduced cGMP levels have been observed in the cerebrospinal fluid of individuals with schizophrenia, restoring these levels with a PDE9A inhibitor is a rational therapeutic strategy. nih.gov
In the context of affective disorders, animal models often involve chronic stress paradigms, such as social defeat stress, to induce depressive-like behaviors. cncr.nl The role of cGMP in mood regulation is an active area of research, and by modulating neuronal circuits in brain regions like the hippocampus and prefrontal cortex, PDE9A inhibitors could potentially influence mood and emotional processing.
Potential Implications for Models of Alzheimer's Disease and Other Neurodegenerative Conditions
Cardiovascular Disease Research Models
Beyond the central nervous system, PDE9A is expressed in the heart and its inhibition has been investigated as a potential therapy for cardiovascular diseases, particularly heart failure. researchgate.netnih.govaminer.cn
The transverse aortic constriction (TAC) model in mice is a widely used surgical procedure that induces pressure overload on the heart, leading to cardiac hypertrophy and eventually heart failure, mimicking aspects of human hypertensive heart disease. researchgate.netnih.gov
Studies have shown that PDE9A expression is upregulated in models of cardiac hypertrophy and in failing human hearts. nih.gov In mice subjected to TAC, treatment with this compound has been demonstrated to attenuate cardiac dysfunction. The compound was found to reverse pre-established cardiac hypertrophy and improve systolic function. researchgate.net This beneficial effect is thought to be mediated by the enhancement of a specific pool of cGMP that is not dependent on nitric oxide, thereby helping to counteract the pathological remodeling of the heart muscle. nih.gov
Table 3: Effect of this compound in a Transverse Aortic Constriction (TAC) Model
| Animal Model | Induced Condition | Effect of this compound | Reference |
|---|---|---|---|
| Mice | Cardiac dysfunction via TAC | Attenuated cardiac dysfunction. | |
| Mice | Pressure-overload hypertrophy via TAC | Reversed established cardiac hypertrophy and improved systolic function. | researchgate.net |
Positive Inotropic Effects in Isolated Organs and in vivo Systems
The phosphodiesterase type 9 (PDE9) inhibitor, this compound, has demonstrated notable positive inotropic effects, signifying its capacity to increase the force of myocardial contraction in both isolated heart preparations and live animal models. nih.govsinh.ac.cn
In an in vivo study utilizing healthy rats, administration of this compound resulted in significant enhancements in several key cardiac performance indicators. nih.govsinh.ac.cn A pressure-volume loop analysis revealed that the compound led to a marked increase in stroke work, cardiac output, stroke volume, end-systolic pressure, and ejection fraction. nih.govsinh.ac.cn Concurrently, there was a significant decrease in end-systolic volume, end-diastolic volume, and end-diastolic pressure. nih.govsinh.ac.cn Furthermore, treatment with this compound was associated with an increase in systolic blood pressure and a decrease in both diastolic blood pressure and arterial elastance. nih.govsinh.ac.cn
In vitro experiments using Langendorff-perfused isolated rat hearts corroborated these findings. nih.govsinh.ac.cn this compound was shown to increase the left ventricular developed pressure (LVDP) in a concentration-dependent manner. nih.govsinh.ac.cn The underlying mechanism for these positive inotropic effects appears to be linked to the modulation of calcium handling within cardiomyocytes. Specifically, this compound was found to increase the amplitude of sarcoplasmic reticulum (SR) Ca2+ transients. nih.govsinh.ac.cn This is thought to be mediated by facilitating the activity of sarcoplasmic reticulum Ca2+-ATPase-2a (SERCA2a) and decreasing the SR Ca2+ leak rate through the ryanodine (B192298) receptor 2 (RyR2). nih.govsinh.ac.cn
It is important to note that while these effects on contractility were observed, acute administration of this compound in mice did not show changes in cardiac pressures or contractility over a one-hour observation period. nih.gov Similarly, chronic treatment of healthy control mice for three weeks revealed no effect on cardiac function, mass, or volumes, suggesting the compound's inotropic actions may be more pronounced in specific physiological or pathological contexts. nih.gov
Table 1: In vivo Hemodynamic Effects of this compound in Rats
| Parameter | Effect |
|---|---|
| Stroke Work | Increased |
| Cardiac Output | Increased |
| Stroke Volume | Increased |
| Ejection Fraction | Increased |
| End-Systolic Pressure | Increased |
| End-Systolic Volume | Decreased |
| End-Diastolic Volume | Decreased |
| End-Diastolic Pressure | Decreased |
| Systolic Blood Pressure | Increased |
| Diastolic Blood Pressure | Decreased |
| Arterial Elastance | Decreased |
Data derived from in vivo studies in healthy rats. nih.govsinh.ac.cn
Reversal of Cardiac Hypertrophy and Dilation
This compound has shown significant promise in reversing established cardiac hypertrophy and dilation in preclinical models of heart disease. nih.govjci.orgscispace.comnih.gov In mouse models of pressure overload-induced cardiac hypertrophy, where the heart is subjected to sustained stress, chronic inhibition of PDE9A with this compound has been demonstrated to reverse these pathological changes. nih.govjci.org
Studies initiated one week after the induction of pressure overload showed that subsequent treatment with this compound led to a reduction in both hypertrophy and cardiac dilation. jci.org This reversal was accompanied by improvements in heart function and a normalization of molecular signaling pathways associated with cardiac stress and fibrosis. jci.org
When directly compared to a PDE5 inhibitor, sildenafil (B151), this compound demonstrated a comparable ability to reverse cardiac dysfunction and hypertrophy under normal nitric oxide synthase (NOS) activity. nih.gov However, a key differentiator emerged when NOS was inhibited. In this scenario, only this compound, and not the PDE5 inhibitor, was effective in reversing cardiac dysfunction, highlighting its distinct mechanism of action that is independent of the nitric oxide pathway. nih.gov
The therapeutic potential of PDE9 inhibitors like this compound is underscored by the observation that PDE9A expression is upregulated in conditions of cardiac hypertrophy and failure. scispace.com By targeting PDE9A, this compound controls pools of cyclic guanosine monophosphate (cGMP) that are downstream of particulate guanylyl cyclases, which are activated by natriuretic peptides. scispace.comnih.gov This mechanism is distinct from that of PDE5 inhibitors, which primarily target cGMP downstream of soluble guanylyl cyclase activated by nitric oxide.
Table 2: Effects of this compound on Pre-established Cardiac Pathology
| Pathological Feature | Outcome of this compound Treatment |
|---|---|
| Cardiac Hypertrophy | Reversed |
| Cardiac Dilation | Reversed |
| Cardiac Dysfunction | Reversed |
| Abnormal Molecular Signaling | Reversed |
| Fibrosis | Reversed |
Findings are based on mouse models of pressure overload-induced heart disease. nih.govjci.org
Modulation of MicroRNA Expression in Cardiac Pathophysiology
MicroRNAs (miRNAs) are small, non-coding RNA molecules that are critical regulators of gene expression and play a significant role in cardiovascular pathophysiology. mdpi.comnih.govarchivesofmedicalscience.com They can influence a wide array of processes including cardiac dysfunction, hypertrophy, fibrosis, and inflammation. mdpi.comnih.gov The expression of specific miRNAs can be either upregulated or downregulated in cardiovascular diseases, making them potential biomarkers and therapeutic targets. mdpi.comfrontiersin.org
Research has shown a marked difference in how cGMP-selective PDE5 inhibitors and PDE9 inhibitors, such as this compound, modulate miRNA expression in the context of heart disease. jci.org In a study involving mice with pressure overload-induced cardiac hypertrophy, treatment with this compound resulted in a distinct miRNA expression profile compared to treatment with a PDE5 inhibitor. jci.org
This differential modulation of miRNAs suggests that while both types of inhibitors can lead to similar beneficial outcomes in terms of reducing hypertrophy and improving cardiac function, they achieve this through distinct molecular pathways. jci.org The specific miRNAs regulated by this compound are implicated in the control of gene expression related to cardiac remodeling and stress responses. jci.orgscielo.br By altering the expression of these key miRNAs, this compound can influence the underlying gene networks that contribute to the development and progression of cardiac hypertrophy and failure. jci.orgscielo.br
The ability of this compound to modulate specific miRNAs provides a deeper understanding of its mechanism of action beyond simple cGMP elevation. It highlights a more nuanced regulatory role in the complex signaling cascades that govern cardiac health and disease. jci.org
Metabolic Disorder Research Models
Reduction of Adiposity in Diet-Induced Obesity Models
In preclinical studies using diet-induced obesity models, the genetic knockout of the gene encoding PDE9A has been shown to confer resistance to weight gain. biorxiv.org Mice lacking PDE9A (Pde9a-/-) that were fed a high-fat diet (HFD) exhibited significantly reduced body weight gain compared to their wild-type counterparts. biorxiv.org This reduction in body weight was primarily attributed to a decrease in fat mass. biorxiv.org
The protective effect against obesity in these knockout models was evident in the reduced mass of various adipose tissue depots, particularly inguinal white adipose tissue (iWAT) and interscapular brown adipose tissue (iBAT). biorxiv.org Furthermore, the absence of PDE9A led to significant protection against hepatic steatosis (fatty liver) in mice on a HFD, as evidenced by histological analysis and reduced liver weight. biorxiv.org
These findings in genetic knockout models suggest that pharmacological inhibition of PDE9A with a compound like this compound could be a viable strategy for reducing adiposity. The research indicates that even modest, sustained changes in energy balance resulting from PDE9A inhibition can lead to significant long-term reductions in body weight and fat accumulation. biorxiv.org
Table 3: Effects of PDE9A Ablation on Diet-Induced Obesity in Mice
| Parameter | Observation in Pde9a-/- Mice on High-Fat Diet |
|---|---|
| Body Weight Gain | Reduced |
| Fat Mass | Reduced |
| Inguinal White Adipose Tissue (iWAT) Mass | Reduced |
| Interscapular Brown Adipose Tissue (iBAT) Mass | Reduced |
| Hepatic Steatosis (Fatty Liver) | Reduced |
| Liver Weight | Reduced |
Data from Pde9a knockout mouse models on a high-fat diet. biorxiv.org
Stimulation of Mitochondrial Activity in Adipose Tissues
Mitochondria are central to energy homeostasis in adipose tissues, including both white adipose tissue (WAT) and brown adipose tissue (BAT). mdpi.com In BAT, mitochondria are responsible for non-shivering thermogenesis, a process of heat generation that expends energy. mdpi.com The stimulation of mitochondrial activity in adipose tissues is a key therapeutic target for metabolic diseases. mdpi.com
Research has demonstrated that pharmacological inhibitors of PDE9 can increase the expression of Uncoupling Protein 1 (UCP1) in adipocytes. biorxiv.org UCP1 is a key mitochondrial protein that uncouples the respiratory chain from ATP synthesis, leading to the dissipation of energy as heat. mdpi.comaging-us.com In cultured adipocytes, treatment with a PDE9 inhibitor, in the presence of natriuretic peptides, led to an increase in UCP1 expression. biorxiv.org
Amelioration of Cardiometabolic Syndrome Indicators
Cardiometabolic syndrome is a cluster of conditions that increase the risk of cardiovascular disease and type 2 diabetes, including abdominal obesity, insulin (B600854) resistance, hypertension, and dyslipidemia. mdpi.comresearchgate.netnih.gov Preclinical models are crucial for understanding the pathophysiology of this syndrome and for developing effective therapies. mdpi.comresearchgate.netnih.gov
The findings from studies on this compound and PDE9A inhibition point towards a potential role in ameliorating several key indicators of cardiometabolic syndrome. The demonstrated ability to reverse cardiac hypertrophy and dilation directly addresses the cardiovascular complications associated with this syndrome. nih.govjci.org
Furthermore, the effects observed in diet-induced obesity models, such as the reduction of adiposity and hepatic steatosis, are highly relevant to the metabolic components of the syndrome. biorxiv.org By stimulating mitochondrial activity in adipose tissues and increasing energy expenditure, inhibition of PDE9A can help combat the central obesity that is a hallmark of cardiometabolic syndrome. biorxiv.org The improvements in these interconnected pathologies suggest that targeting PDE9A with inhibitors like this compound could offer an integrated approach to managing the complex array of dysfunctions present in cardiometabolic syndrome.
Preclinical Investigations of this compound Extend to Oncology and Respiratory Pathophysiology
Exploratory preclinical research has begun to probe the therapeutic potential of the phosphodiesterase 9A (PDE9A) inhibitor, this compound, beyond its primary development areas. Investigators have initiated preliminary studies to assess its utility in cancer and respiratory diseases, specifically focusing on its effects on breast cancer cell lines and in models of airway hyperresponsiveness. These investigations, while still in early stages, aim to determine if the compound's mechanism of action could be leveraged for these distinct pathological conditions.
While the primary focus of this compound development has been in other therapeutic areas, its role as a selective PDE9A inhibitor has prompted exploratory research into its potential applications in diseases where cyclic guanosine monophosphate (cGMP) signaling is implicated.
Preliminary in vitro and in vivo studies have been undertaken to explore the broader therapeutic potential of this compound, including its effects in oncology and respiratory system disorders.
The potential for PDE9 inhibitors to influence cancer cell growth has been an area of scientific inquiry. Research into other PDE9 inhibitors has suggested a possible role in modulating cancer cell proliferation and survival. For instance, studies on the PDE9 inhibitor BAY 73-6691 have indicated its ability to induce apoptosis in human breast cancer cells. researchgate.net This has provided a rationale for investigating whether this compound exhibits similar anti-oncogenic properties.
While specific data on the effects of this compound on the proliferation of various breast cancer cell lines (such as MCF-7, MDA-MB-231, etc.) are not extensively published, the known mechanism of PDE9 inhibitors suggests a potential for therapeutic impact. Inhibition of PDE9 leads to an increase in intracellular cGMP levels. Elevated cGMP can, in turn, activate protein kinase G (PKG), which is known to play a role in cell cycle regulation and apoptosis.
A study investigating a range of phosphodiesterase inhibitors in glioblastoma cell lines demonstrated that this compound could significantly increase cGMP levels. mdpi.com Although not breast cancer, this finding supports the compound's ability to modulate the cGMP pathway in cancer cells. The table below illustrates the conceptual framework for how this compound might be evaluated in breast cancer cell lines, based on common experimental assays used in the field.
Table 1: Conceptual Framework for In Vitro Anti-Oncogenic Evaluation of this compound in Breast Cancer Cell Lines
| Assay Type | Parameter Measured | Exemplar Breast Cancer Cell Lines | Potential Outcome with this compound |
| Proliferation Assay (e.g., MTS/MTT) | Cell Viability / Growth Rate | MCF-7 (ER+), MDA-MB-231 (Triple-Negative) | Reduction in cell proliferation |
| Apoptosis Assay (e.g., Annexin V/PI) | Percentage of Apoptotic Cells | SK-BR-3 (HER2+), T-47D (ER/PR+) | Increase in apoptotic cell populations |
| Cell Cycle Analysis (e.g., Flow Cytometry) | Distribution of Cells in G1/S/G2/M Phases | BT-474 (ER/PR+, HER2+), Hs578T (Triple-Negative) | Arrest at a specific cell cycle checkpoint |
| Western Blot Analysis | Expression of Key Signaling Proteins | Various | Modulation of proteins in the cGMP/PKG pathway |
This table is a conceptual representation and does not reflect published data for this compound.
The role of the cGMP signaling pathway in smooth muscle relaxation provides a strong rationale for investigating PDE inhibitors in respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). Airway hyperresponsiveness, a key feature of asthma, involves an exaggerated bronchoconstrictor response to various stimuli. ki.se
The inhibition of phosphodiesterases is a known therapeutic strategy for respiratory diseases; for instance, the non-selective PDE inhibitor Ibudilast is used as a bronchodilator. scispace.com By inhibiting PDE9, this compound increases cGMP levels, which can lead to the relaxation of airway smooth muscle and potentially mitigate airway hyperresponsiveness.
Preclinical animal models are crucial for evaluating the potential of new compounds to treat airway hyperresponsiveness. Common models involve sensitizing animals (e.g., mice or guinea pigs) to an allergen like ovalbumin and then challenging them with the allergen to induce an asthmatic phenotype, including airway hyperresponsiveness. aquilo.nl This hyperresponsiveness can be measured by assessing the degree of airway constriction in response to a bronchoconstrictor agent like methacholine.
While direct studies of this compound in animal models of airway hyperresponsiveness are not yet widely reported, the table below outlines the typical experimental design for such an investigation.
Table 2: Typical Experimental Design for Evaluating this compound in a Murine Model of Allergic Airway Hyperresponsiveness
| Experimental Phase | Procedure | Key Measurement | Expected Outcome with this compound |
| Sensitization | Intraperitoneal or subcutaneous administration of an allergen (e.g., Ovalbumin) with an adjuvant. | Serum levels of allergen-specific IgE. | No expected effect. |
| Challenge | Intranasal or aerosolized administration of the allergen to sensitized animals. | Inflammatory cell count in bronchoalveolar lavage (BAL) fluid. | Potential reduction in inflammatory cell influx. |
| Treatment | Administration of this compound or vehicle control prior to or after challenge. | N/A | N/A |
| Assessment of Airway Hyperresponsiveness | Measurement of airway resistance and compliance in response to increasing doses of a bronchoconstrictor (e.g., methacholine). | Change in airway resistance (PenH) or lung resistance (RL). | Attenuation of the methacholine-induced increase in airway resistance. |
This table represents a standard experimental protocol and does not present actual data from studies with this compound.
Further research is necessary to fully elucidate the potential of this compound in these exploratory therapeutic areas.
V. Research Methodologies and Approaches Utilizing Pf 04449613
In Vitro Assay Systems
In vitro assays are fundamental in characterizing the direct interactions of PF-04449613 with its molecular target and its subsequent effects on cellular functions. These controlled, laboratory-based experiments have been crucial in establishing the compound's potency and selectivity.
Enzyme Inhibition Assays for PDE9A and Other PDEs
Enzyme inhibition assays have been central to defining this compound as a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). These assays directly measure the ability of the compound to block the enzymatic activity of PDE9A, which is responsible for the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov
Researchers have utilized various assay formats, including fluorescence polarization assays, to determine the half-maximal inhibitory concentration (IC50) of this compound against PDE9A. nih.gov These studies consistently demonstrate that this compound is a potent inhibitor of PDE9A, with reported IC50 values in the low nanomolar range. tocris.combio-techne.comcaymanchem.commedchemexpress.com For instance, some studies report an IC50 of 22 nM, while others indicate a value of 24 nM. caymanchem.comkrackeler.comsigmaaldrich.com
A critical aspect of these investigations is the assessment of selectivity. The inhibitory activity of this compound against a broad panel of other PDE isoforms has been systematically evaluated. These selectivity profiles reveal that this compound is highly selective for PDE9A. nih.govcaymanchem.com It exhibits significantly lower potency against other PDEs, such as PDE1C, with IC50 values often greater than 1,000 nM. caymanchem.com Furthermore, at a concentration of 1 µM, this compound shows less than 30% inhibition of PDE2, PDE3, PDE4, PDE5, PDE6, PDE7, PDE8, PDE10, and PDE11. caymanchem.com This high degree of selectivity is a key characteristic of the compound, ensuring that its biological effects are primarily mediated through the inhibition of PDE9A. nih.govcaymanchem.com
However, it is noteworthy that some off-target activities have been identified at higher concentrations. For example, this compound has been shown to inhibit cytochrome P450 2C19, the dopamine (B1211576) transporter, the μ-opioid receptor, and sodium channel binding site 2, albeit with much lower potency than for PDE9A. tocris.combio-techne.comkrackeler.com
| Target | IC50/Ki Value | Assay Type |
|---|---|---|
| PDE9A | 22 nM (IC50) | Enzyme Inhibition Assay |
| PDE1C | >1,000 nM (IC50) | Enzyme Inhibition Assay |
| Dopamine Transporter | 110 nM (Ki) | Binding Assay |
| Sodium Channel Binding Site 2 | 470 nM (Ki) | Binding Assay |
| Cytochrome P450 2C19 | 1600 nM (IC50) | Enzyme Inhibition Assay |
| μ-Opioid Receptor | 3500 nM (Ki) | Binding Assay |
Cell-Based Assays for cGMP Levels and Calcium Dynamics
To understand the functional consequences of PDE9A inhibition in a cellular context, researchers have employed a variety of cell-based assays. These assays are critical for confirming that the enzymatic inhibition observed in biochemical assays translates into a physiological response within intact cells.
A primary focus of these studies has been the measurement of intracellular cGMP levels. mdpi.com Given that PDE9A specifically hydrolyzes cGMP, its inhibition by this compound is expected to lead to an accumulation of this second messenger. nih.gov Various methods, including competitive enzyme-linked immunosorbent assays (ELISAs) and real-time cGMP reporter cell lines, have been used to quantify changes in cGMP concentrations. researchgate.netcaymanchem.com For instance, in rat neonatal cardiac myocytes, this compound was shown to augment cGMP levels stimulated by atrial natriuretic peptide (ANP), an effect that was absent in cells where PDE9A was genetically silenced, confirming the drug's selectivity. nih.gov Conversely, the compound did not alter cGMP levels stimulated by the nitric oxide donor DEANO, which are primarily regulated by PDE5A. nih.gov
In addition to cGMP, the effects of this compound on calcium dynamics have been investigated, particularly in neuronal and cardiac cells. nih.gov In vivo two-photon microscopy has been used to examine the impact of this compound on calcium activity in dendrites and dendritic spines of pyramidal neurons in the mouse primary motor cortex. nih.govnih.gov These studies revealed that administration of the compound increased calcium activity in these neuronal compartments. nih.govnih.gov In cardiac myocytes, the effects on sarcoplasmic reticulum (SR) Ca2+ transients have been analyzed using fluorescent Ca2+ indicators like Fluo-4 AM. sinh.ac.cnnih.gov It was found that this compound increased the amplitude of SR Ca2+ transients, an effect attributed to the facilitation of sarcoplasmic reticulum Ca2+-ATPase-2a (SERCA2a) activity, and decreased the SR Ca2+ leak rate via the ryanodine (B192298) receptor 2 (RyR2). sinh.ac.cnnih.gov
| Cell Type | Assay | Key Finding with this compound |
|---|---|---|
| Rat Neonatal Cardiac Myocytes | cGMP Measurement | Augmented ANP-stimulated cGMP levels. nih.gov |
| Mouse Primary Motor Cortex Neurons | In Vivo Two-Photon Calcium Imaging | Increased calcium activity in dendrites and spines. nih.govnih.gov |
| Rat Cardiomyocytes | Fluo-4 AM Ca2+ Imaging | Increased amplitude of SR Ca2+ transients. sinh.ac.cnnih.gov |
| Rat Cardiomyocytes | Fluo-4 AM Ca2+ Imaging | Decreased SR Ca2+ leak rate via RyR2. sinh.ac.cnnih.gov |
Organ Bath Studies for Contractility Measurements
Organ bath studies provide an invaluable bridge between cellular assays and whole-organism physiology by allowing for the investigation of drug effects on isolated tissues. ugobasile.comreprocell.comresearchgate.netnih.gov This methodology has been used to assess the impact of this compound on the contractility of various muscle tissues, particularly cardiac and smooth muscle. reprocell.com
In these experiments, isolated tissue preparations, such as aortic rings or strips of heart muscle, are suspended in a temperature-controlled, oxygenated physiological solution. ugobasile.comresearchgate.net The contractile force generated by the tissue is measured using a force transducer. panlab.com By adding this compound to the organ bath, researchers can directly observe its effects on tissue contractility. For example, studies on isolated rat hearts have shown that this compound can exert a positive inotropic effect, meaning it increases the force of muscular contraction. sinh.ac.cnnih.gov This effect was observed to be concentration-dependent. sinh.ac.cnnih.gov
Ex Vivo Tissue Preparations
Ex vivo studies involve tissues that have been removed from an organism and are studied in a laboratory setting. These preparations maintain a higher level of physiological complexity than cell cultures, preserving the intricate cellular architecture and synaptic connections of the tissue.
Hippocampal Slice Electrophysiology for Synaptic Plasticity Assessment
To investigate the role of this compound in neuronal function and plasticity, researchers have utilized hippocampal slice preparations. nih.govcolumbianeuroresearch.org The hippocampus is a brain region critical for learning and memory, and synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a key cellular mechanism underlying these cognitive processes. frontiersin.orgbiorxiv.org
In this technique, thin slices of the hippocampus are kept viable in an artificial cerebrospinal fluid. columbianeuroresearch.org Electrophysiological recordings, such as field excitatory post-synaptic potentials (fEPSPs), are made from specific synaptic pathways within the slice. columbianeuroresearch.org Protocols that induce long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously, are used to assess synaptic plasticity. frontiersin.org Studies have shown that inhibiting PDE9 can modulate synaptic plasticity. nih.gov The application of this compound to hippocampal slices allows for a direct assessment of its impact on processes like LTP, providing insights into its potential to influence learning and memory at a synaptic level. nih.govnih.gov
Isolated Heart Perfusion Models
The Langendorff isolated heart perfusion model is a classic ex vivo technique used to study cardiac function independent of systemic neuronal and hormonal influences. nih.govnih.govadinstruments.com In this preparation, the heart is removed from an animal and retrogradely perfused through the aorta with a buffered, oxygenated solution. adinstruments.com This maintains the viability and spontaneous beating of the heart, allowing for the detailed measurement of various cardiac parameters.
In Vivo Animal Research Paradigms
Animal models are crucial for understanding the complex biological responses to pharmacological agents like this compound. Behavioral, cardiovascular, and metabolic assessments in rodents have provided key insights into its mechanisms of action.
Behavioral neuroscience employs a variety of assays to evaluate cognitive processes and motor capabilities. numberanalytics.com The use of this compound in these paradigms has revealed its potential to modulate neural pathways associated with learning and movement.
One of the primary tools in this domain is the rotarod test , which assesses motor coordination, balance, and learning in rodents. slideshare.netparkinsonsroadmap.orgbiomed-easy.cominnoserlaboratories.com In this test, animals are placed on a rotating rod that gradually accelerates, and the latency to fall is measured. parkinsonsroadmap.org Studies have shown that treatment with this compound can improve motor skill performance in mice, as demonstrated by their ability to master the accelerating rotarod task more effectively than vehicle-treated controls. nih.gov Specifically, after one day of treatment, mice administered this compound showed a significant improvement in the average running speed they could manage on the rotarod. nih.gov This enhancement in motor learning is thought to be linked to the compound's ability to increase synaptic plasticity. nih.gov
Cognitive function, particularly recognition memory, is often assessed using the novel object recognition (NOR) test . any-maze.commmpc.orgtranspharmation.comugobasile.com This test is based on the innate tendency of rodents to spend more time exploring a novel object compared to a familiar one. transpharmation.comugobasile.com While specific data on this compound in the NOR test is part of a broader landscape of research into PDE9 inhibitors, the class of compounds to which it belongs has been shown to improve performance in various cognitive and learning tasks in rodents. nih.gov
| Assay | Measured Parameter | Finding with this compound | Inferred Cognitive/Motor Domain |
|---|---|---|---|
| Accelerated Rotarod Test | Average running speed mastered | Increased performance improvement after training. nih.gov | Motor Skill Learning & Coordination |
In vivo cardiovascular assessments are critical for understanding the effects of this compound on heart function and structure. cardiomedex.comfrontiersin.orgpreprints.orgmdpi.comnih.gov Techniques such as pressure-volume (P-V) loop analysis and echocardiography have been employed in rodent models. researchgate.netnih.govnih.gov
P-V loop analysis in rats has been used to comprehensively evaluate left ventricular function and hemodynamics. nih.gov Administration of this compound was found to significantly enhance cardiac performance. nih.gov Key findings include an increase in stroke work, cardiac output, stroke volume, and ejection fraction. nih.gov Conversely, end-systolic and end-diastolic volumes were decreased. nih.gov These results point to a positive inotropic effect, meaning the compound increases the force of heart muscle contraction. nih.gov
Echocardiography, a non-invasive ultrasound technique, allows for the real-time assessment of cardiac morphology and function. preprints.orgnih.gov In studies involving this compound, this method would be used to visualize changes in heart chamber dimensions, wall thickness, and blood flow dynamics, corroborating the functional data obtained from hemodynamic measurements. Research has shown that PDE9A inhibition with this compound can reverse aspects of heart disease in animal models. scispace.com
| Assessment Technique | Key Parameter | Observed Effect of this compound in Rats |
|---|---|---|
| Pressure-Volume Loop Analysis | Stroke Work | Significantly increased. nih.gov |
| Cardiac Output | Significantly increased. nih.gov | |
| Ejection Fraction | Significantly increased. nih.gov | |
| End-Systolic Volume | Significantly decreased. nih.gov | |
| End-Diastolic Volume | Significantly decreased. nih.gov | |
| Langendorff Isolated Heart | Left Ventricular Developed Pressure (LVDP) | Concentration-dependent increase. nih.gov |
Metabolic phenotyping in rodent models involves a suite of tests to characterize the effects of a compound on energy balance, glucose metabolism, and body composition. upenn.eduwakehealth.eduupenn.edumrc.ac.uksablesys.com These studies are particularly relevant for diseases like obesity and type 2 diabetes. mrc.ac.ukalpco.com
Research has demonstrated that this compound can have beneficial metabolic effects. In mice with diet-induced obesity, administration of the compound was shown to reduce body fat. This effect is associated with the stimulation of mitochondrial activity in both brown and white adipose tissue. Furthermore, this compound was found to improve symptoms related to cardiometabolic syndrome in these models.
Key assays in metabolic phenotyping include the glucose tolerance test (GTT) , which measures the body's ability to clear glucose from the blood after a standard dose. snp.com.aunbt.nhs.uknih.govwikipedia.orgmayoclinic.org While detailed GTT results for this compound are part of broader metabolic studies, the reported improvements in cardiometabolic syndrome suggest a positive impact on glucose homeostasis. Another important aspect is the assessment of insulin (B600854) sensitivity , as insulin resistance is a core feature of metabolic syndrome. mja.com.au
| Phenotyping Area | Model | Key Finding with this compound |
|---|---|---|
| Body Composition | Mice with diet-induced obesity | Reduced body fat. |
| Mitochondrial Activity | Mice with diet-induced obesity | Stimulated in brown and white fat. |
| Cardiometabolic Health | Mice with diet-induced obesity | Improved symptoms of cardiometabolic syndrome. |
Cardiovascular Hemodynamic and Morphological Assessments
Advanced Research Techniques
To probe the molecular mechanisms of this compound more deeply, researchers have utilized advanced techniques such as gene silencing and sophisticated imaging methods.
Gene silencing, often using small interfering RNA (siRNA), or gene deletion (knockout) are powerful tools to confirm the target of a drug and to understand the function of a specific gene. In the context of this compound, these techniques have been applied to the Pde9a gene. nih.gov
In studies on cardiac hypertrophy, researchers used siRNA to silence Pde9a in cultured rat neonatal cardiac myocytes. nih.gov When these cells were stimulated with hypertrophic agents like phenylephrine (B352888), they exhibited increased protein synthesis and expression of fetal genes. nih.gov Co-incubation with this compound reversed these hypertrophic changes. nih.gov Crucially, in cells where Pde9a was silenced or deleted, this compound had no effect, confirming that the drug's anti-hypertrophic action is specifically mediated through the inhibition of PDE9A. nih.gov This approach provides definitive evidence of the compound's selectivity and mechanism of action at the cellular level.
Calcium imaging allows for the visualization and measurement of intracellular calcium (Ca²⁺) dynamics, which are fundamental to numerous cellular processes, including muscle contraction and neuronal signaling. nih.govFluo-4 AM is a cell-permeable fluorescent dye that exhibits a large increase in fluorescence intensity upon binding to Ca²⁺. biotium.comlumiprobe.comtocris.comfishersci.com
This technique has been instrumental in elucidating how this compound affects cellular function. In studies of rat cardiomyocytes, Fluo-4 AM was used as a Ca²⁺ indicator to analyze sarcoplasmic reticulum (SR) Ca²⁺ transients. researchgate.netnih.gov The results showed that this compound significantly increased the amplitude of these Ca²⁺ transients, which is consistent with its positive inotropic effect. nih.gov This was attributed to the facilitation of sarcoplasmic reticulum Ca²⁺-ATPase-2a (SERCA2a) and a decrease in the SR Ca²⁺ leak rate. nih.gov
Furthermore, in the field of neuroscience, in vivo two-photon microscopy combined with Fluo-4 has been used to investigate the effect of this compound on the activity of dendritic spines in the mouse motor cortex. nih.gov This research revealed that this compound increased the calcium activity of dendrites and their spines, providing a potential cellular mechanism for the observed improvements in motor learning. nih.gov
Quantitative PCR for Gene Expression Analysis (e.g., MicroRNAs, Fetal Genes)
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR (RT-qPCR), is a fundamental technique in molecular biology for the precise measurement of gene expression levels. nih.govmdpi.com This method allows for the amplification and simultaneous quantification of a specific DNA sequence in real-time. nih.govnih.gov The process typically involves the extraction of RNA from a biological sample, its conversion into complementary DNA (cDNA) through reverse transcription, and the subsequent amplification of the target cDNA. nih.gov Fluorescent markers are used to monitor the amplification process, providing quantitative data on the amount of a specific transcript. nih.govnih.gov Due to its sensitivity and specificity, qPCR is widely used to detect low-abundance transcripts, validate findings from broader analyses like microarrays, and profile the expression of various genes, including microRNAs and fetal genes. nih.govgene-quantification.de
In research involving this compound, qPCR has been an essential tool for understanding the compound's impact on the expression of non-coding RNAs and fetal genes.
MicroRNA Analysis: Studies have employed sequencing and subsequent differential expression analysis to investigate how this compound modulates microRNA (miR) profiles in the context of cardiac disease. jci.org In a study on mice with pressure overload-induced heart disease, treatment with this compound resulted in a distinct microRNA expression profile compared to treatment with a PDE5 inhibitor. jci.org While both treatments led to similar improvements in heart function, the underlying changes in miR expression were markedly different, highlighting that the compound's effects can be distinguished at the molecular level. jci.org This research underscores that therapies targeting the same pathway can produce unique "barcode-like" signatures in miR profiles. jci.org
| Category | Finding | Research Context | Citation |
| MicroRNA Profiling | Treatment with this compound in a pressure-overloaded heart model resulted in a markedly disparate microRNA (miR) expression profile compared to a PDE5 inhibitor. | Cardiac hypertrophy and fibrosis | jci.org |
| Gene Expression | RNA-sequencing analysis revealed that this compound treatment altered a total of 1,756 genes. | Cardiac hypertrophy and fibrosis | jci.org |
| Shared Gene Changes | Of the altered genes, only 234 were shared between the this compound (PDE9-I) and sildenafil (B151) (PDE5-I) treatment groups. | Cardiac hypertrophy and fibrosis | jci.org |
Fetal Gene Analysis: The expression of fetal genes, such as Natriuretic Peptide A (Nppa) and Natriuretic Peptide B (Nppb), is often re-activated in cardiomyocytes during pathological hypertrophy. Research has utilized qPCR to determine the effect of this compound on this process. In studies using cultured rat neonatal cardiomyocytes (RNCMs), stimulation with agents like phenylephrine or endothelin-1 (B181129) was shown to induce hypertrophic responses, including the increased expression of these fetal genes. nih.gov Co-incubation with this compound was found to reverse these changes, demonstrating the compound's ability to modulate pathological gene expression programs at the transcriptional level. nih.gov The specificity of this effect was confirmed by showing that the drug had no impact on cells where the Pde9a gene was silenced. nih.gov
| Gene Target | Finding | Model System | Citation |
| Nppa (fetal gene) | This compound reversed the increased expression induced by hypertrophic stimuli. | Rat Neonatal Cardiomyocytes (RNCMs) | nih.gov |
| Nppb (fetal gene) | This compound reversed the increased expression induced by hypertrophic stimuli. | Rat Neonatal Cardiomyocytes (RNCMs) | nih.gov |
Protein Expression Analysis (e.g., Western Blot)
Western blotting is a widely used and fundamental analytical technique to detect and quantify the expression levels of specific proteins within a complex mixture, such as a cell or tissue extract. researchgate.netnih.govremedypublications.com The method involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then using specific antibodies to identify the target protein. remedypublications.com The signal generated, often through chemiluminescence or fluorescence, is proportional to the amount of the target protein, allowing for a semi-quantitative analysis of its expression relative to a control or other samples. umontreal.ca
This methodology has been applied in studies to elucidate the molecular mechanisms underlying the physiological effects of this compound. For instance, research investigating the positive inotropic (heart-strengthening) effects of this compound in rats utilized Western blot experiments. researchgate.net The study aimed to understand the cellular and molecular basis for the compound's ability to improve heart contractility. researchgate.net The findings indicated that this compound exerts its effects by enhancing the activity of sarcoplasmic reticulum Ca2+-ATPase-2a (SERCA2a). researchgate.net While the study abstract confirms the use of Western blotting, specific quantitative data on protein level changes were part of the detailed experimental results. researchgate.net The technique was crucial for linking the compound's observed physiological effects to changes in the functional proteins within the cardiac muscle cells. researchgate.net
| Protein Target | Finding | Research Context | Method Confirmed | Citation |
| SERCA2a | This compound was found to facilitate SERCA2a activity, contributing to its positive inotropic effect. | In vivo and in vitro analysis of heart contractility in rats | Western Blot | researchgate.net |
| RyR2 | This compound was observed to decrease the SR Ca2+ leak rate via the ryanodine receptor 2 (RyR2). | Analysis of cardiomyocyte sarcoplasmic reticulum Ca2+ transients | Western Blot | researchgate.net |
Vi. Structure Activity Relationships Sar and Drug Design Principles
Medicinal Chemistry Strategies for PDE9A Inhibitor Development
The quest for effective PDE9A inhibitors as potential treatments for cognitive disorders like Alzheimer's disease spurred intensive medicinal chemistry efforts. acs.orgsigmaaldrich.com The primary strategy involved a synergistic combination of structure-based drug design and parallel chemistry. acs.orgrcsb.org This dual approach aimed to rapidly explore the structure-activity relationships (SAR) within novel series of compounds, optimizing for potency, selectivity, and pharmacokinetic properties simultaneously. medchemexpress.cn The initial focus was on identifying compounds that could effectively inhibit the PDE9A enzyme, which is responsible for the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP), a key intracellular second messenger involved in neuronal function. nih.gov
Structure-based drug design was a cornerstone of the inhibitor development program. acs.orgrcsb.org By utilizing high-resolution X-ray crystallography, researchers obtained detailed three-dimensional structures of the PDE9A catalytic domain in complex with various inhibitors. rcsb.org This structural information provided critical insights into the molecular interactions within the enzyme's active site, revealing key binding pockets and anchor points. This knowledge allowed for the rational design of new compounds with modifications intended to enhance binding affinity and selectivity. For instance, understanding the specific geometry and electrostatic environment of the active site enabled chemists to design molecules that fit more precisely, much like a key into a lock, thereby improving their inhibitory power. acs.orgrcsb.org
Parallel chemistry, a strategy that enables the simultaneous synthesis of a large number of distinct but structurally related compounds, was instrumental in the lead optimization phase. acs.orgrcsb.orgnih.gov This high-throughput synthesis approach allows for the rapid generation of compound libraries, where specific parts of a lead molecule are systematically varied. mt.com By creating and screening these focused libraries, researchers could efficiently map the SAR for the chemical series. nih.gov This process accelerated the identification of compounds with improved characteristics, such as increased potency, better selectivity against other phosphodiesterases (like PDE1C), and enhanced metabolic stability. acs.orgrcsb.org The use of parallel synthesis significantly shortened the timeline for moving from an initial "hit" compound to a highly optimized preclinical candidate. nih.govmt.com
Application of Structure-Based Drug Design
Identification of Brain Penetrant Compounds
A significant challenge in developing drugs for central nervous system (CNS) disorders is ensuring the compound can effectively cross the blood-brain barrier. An earlier clinical candidate, PF-04447943, showed acceptable but somewhat limited CNS permeability in rats, with its physicochemical properties falling outside the typical range for CNS drugs. acs.orgsigmaaldrich.com This created a potential risk of restricted brain penetration in human trials. acs.orgrcsb.org
Therefore, a key objective was to identify a new preclinical candidate with improved and more balanced brain penetration. acs.org The medicinal chemistry program focused on optimizing compounds to achieve a free brain-to-free plasma concentration ratio of approximately 1. acs.orgrcsb.org PF-04449613 emerged from this effort, demonstrating good brain penetration with a reported brain/plasma ratio of 0.8 in mice. sigmaaldrich.com This characteristic ensures that a sufficient concentration of the drug can reach its target, the PDE9A enzyme, within the brain. bio-techne.com
Development of this compound as a Preclinical Candidate
This compound was selected as a preclinical candidate following a rigorous optimization process that successfully merged structure-based design with parallel chemistry. acs.orgrcsb.org It demonstrated a potent inhibition of the PDE9A enzyme with a half-maximal inhibitory concentration (IC50) reported to be between 22 and 24 nM. sigmaaldrich.commedchemexpress.comcaymanchem.com
A crucial aspect of its development was ensuring high selectivity. This compound shows over 1000-fold greater selectivity for PDE9A compared to most other targets, including other PDE families. sigmaaldrich.combio-techne.com While it shows some activity against a few other proteins at higher concentrations, its selectivity profile is robust, minimizing the potential for off-target effects. sigmaaldrich.combio-techne.com Optimization efforts also led to reduced microsomal clearance, a measure of how quickly the compound is metabolized by the liver, further enhancing its drug-like properties. acs.orgrcsb.org The successful development of this compound demonstrated the ability to elevate cGMP levels in the cerebrospinal fluid of rats and cynomolgus macaques, confirming its in vivo activity and target engagement. sigmaaldrich.com
Table 1: In Vitro Activity of this compound This table is interactive. You can sort and filter the data.
| Target | Measure | Value | Reference |
|---|---|---|---|
| PDE9A | IC50 | 22 nM | bio-techne.commedchemexpress.comcaymanchem.com |
| PDE1C | IC50 | >1,000 nM | caymanchem.com |
| Dopamine (B1211576) Transporter (DAT) | Ki | 110 nM | sigmaaldrich.combio-techne.com |
| Sodium Channel Site 2 | Ki | 470 nM | sigmaaldrich.combio-techne.com |
| Cytochrome P450 2C19 | IC50 | 1,600 nM | sigmaaldrich.combio-techne.com |
Stereochemical Considerations (e.g., (S)-PF-04449613 Isomer)
The chemical structure of this compound contains a chiral center, meaning it exists as two non-superimposable mirror images, known as enantiomers. caymanchem.comnih.gov The specific compound, this compound, is the (R)-enantiomer, as indicated in its full chemical name: 1,5-Dihydro-6-[(1R)-1-(3-phenoxy-1-azetidinyl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one. sigmaaldrich.comcaymanchem.com
The selection of a single enantiomer is a critical aspect of modern drug development. nih.gov Enantiomers can have vastly different pharmacological activities, metabolic profiles, and toxicities because biological systems, such as enzymes and receptors, are themselves chiral. nih.govnih.gov Developing the single, more active (R)-isomer helps to provide a more selective pharmacological profile and reduces the potential for the inactive or less active (S)-isomer to cause unwanted side effects or add to the patient's metabolic load. nih.govresearchgate.net While the (S)-PF-04449613 isomer exists, the focused development on the (R)-isomer underscores the importance of stereochemistry in optimizing the therapeutic potential of a chiral drug. sigmaaldrich.comglpbio.com
Vii. Future Directions in Pf 04449613 Research
Investigation of Novel Disease Indications based on PDE9A Function
The widespread expression of PDE9A throughout the body suggests that its inhibition by PF-04449613 could be therapeutically relevant for a range of disorders beyond those initially investigated. nih.gov The function of PDE9A in regulating neuronal and cardiovascular processes opens up several promising avenues for research.
Preclinical studies have already indicated potential applications in various conditions:
Neuropsychiatric and Neurodegenerative Disorders : Beyond Alzheimer's disease, PDE9A inhibitors may have utility in treating other neuropsychiatric conditions. nih.gov Research in animal models has shown that PDE9A inhibition can alleviate deficits associated with Huntington's disease and an autism-like deficit in a model of Duchenne muscular dystrophy. nih.gov
Cardiovascular Diseases : PDE9A is upregulated in conditions of cardiac hypertrophy and heart failure. scispace.comnih.gov The ability of this compound to reverse heart disease in animal models by controlling cGMP pools downstream of natriuretic peptides makes it a compelling candidate for further cardiovascular research. scispace.comnih.gov
Metabolic Disorders : cGMP signaling is implicated in insulin (B600854) secretion and glucose metabolism. patsnap.com This has led to the investigation of PDE9A inhibitors for conditions like type 2 diabetes, with early research suggesting they could improve insulin sensitivity. patsnap.com
Sickle Cell Disease : Inhibition of PDE9A has shown benefits in mouse models of sickle cell disease by mediating vasodilation, suggesting a potential role in managing vaso-occlusive events. scispace.comresearchgate.net
The table below summarizes key research findings for potential novel indications.
| Disease Area | Research Finding | Animal Model/System | Reference |
| Huntington's Disease | Ameliorated auditory gating deficits. | BACHD transgenic rat | nih.gov |
| Duchenne Muscular Dystrophy | Reduced a social withdrawal deficit. | Dystrophin-deficient mice | nih.gov |
| Heart Failure | Reversed pre-established heart disease. | Mouse model | scispace.comnih.gov |
| Sickle Cell Disease | Provided immediate benefits on acute vaso-occlusive events. | Mouse model | scispace.com |
| Metabolic Disorders | Potential to improve glycemic control. | Preclinical studies | patsnap.com |
Future research should focus on validating these preliminary findings and exploring the underlying mechanisms in greater detail to build a strong rationale for clinical investigation.
Combination Therapies with Other Signaling Modulators
The complexity of signaling pathways in many diseases suggests that targeting a single enzyme may not be sufficient for optimal therapeutic effect. A promising future direction for this compound is its use in combination with other signaling modulators. This approach could create synergistic effects or address different pathological aspects of a disease simultaneously.
For example, in cancer research, the combination of PDE5 and PDE10 inhibitors has demonstrated improved anti-tumor efficacy in preclinical models compared to single-agent therapy. scispace.com This provides a proof-of-concept for exploring similar combinations with this compound in relevant cancer types where cGMP signaling is implicated. patsnap.comresearchgate.net
In the context of neurodegenerative diseases like Alzheimer's, combining a PDE9A inhibitor with drugs targeting other pathways could be beneficial. For instance, research has explored the simultaneous inhibition of histone deacetylase 6 (HDAC6) and PDE5, yielding cognitive benefits in animal models. frontiersin.org A similar strategy pairing this compound with modulators of other relevant targets in Alzheimer's pathology could be a fruitful area of investigation. Furthermore, laboratory studies have utilized this compound in conjunction with inhibitors of other PDEs (e.g., PDE2, PDE3, PDE7) to study the synergistic effects on cyclic nucleotide signaling, highlighting the research potential of such combinations. biorxiv.org
Viii. Conclusion of Preclinical Research on Pf 04449613
Summary of Key Findings and Research Contributions
Preclinical research has established PF-04449613 as a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). medchemexpress.comnih.govtocris.com This body of research has significantly advanced our understanding of the role of the cGMP signaling pathway in various physiological and pathological processes.
Key findings from preclinical investigations in animal models have demonstrated the diverse potential of this compound. In the context of neuroscience, the compound has been shown to increase cyclic guanosine (B1672433) monophosphate (cGMP) levels in the brain and cerebrospinal fluid of multiple species, including mice, rats, and cynomolgus macaques. This elevation of cGMP is associated with enhanced synaptic plasticity and improved cognitive function. nih.govtocris.com Specifically, studies have reported that this compound promotes dendritic spine formation and survival, which are crucial for learning and memory. nih.govnih.gov For instance, in mouse models, the administration of this compound led to improved performance in motor learning tasks. nih.govmedchemexpress.com It has also shown efficacy in reversing auditory gating deficits induced by D-amphetamine in mice.
In the realm of cardiovascular research, this compound has been investigated for its effects on cardiac hypertrophy. Studies have revealed that PDE9A is upregulated in stressed cardiac muscle, and its inhibition by this compound can attenuate and even reverse pathological cardiac hypertrophy and remodeling in a nitric oxide-independent manner. nih.govnih.gov This suggests a distinct mechanism of action compared to other PDE inhibitors like sildenafil (B151). nih.gov Co-incubation of cardiac myocytes with this compound reversed increases in protein synthesis and the expression of hypertrophic genes induced by phenylephrine (B352888) or endothelin-1 (B181129). nih.gov
Furthermore, research has explored the metabolic effects of this compound. In mice with diet-induced obesity, the compound was found to reduce body fat, stimulate mitochondrial activity in both brown and white adipose tissue, and improve symptoms associated with cardiometabolic syndrome. tocris.com
The selectivity profile of this compound has been well-characterized. It exhibits high potency for PDE9A with an IC50 of approximately 22-24 nM. medchemexpress.com Its selectivity is over 1000-fold greater for PDE9A compared to most other non-PDE targets, with some exceptions at higher concentrations for targets like the dopamine (B1211576) transporter and cytochrome P450 2C19. tocris.com
The following table provides a summary of the key preclinical findings for this compound:
Significance of this compound as a Research Tool for PDE9A Biology
The development and characterization of this compound have been pivotal in elucidating the biological functions of PDE9A. As a potent and selective inhibitor, it has served as an indispensable chemical probe for investigating the physiological and pathophysiological roles of the PDE9A enzyme and the cGMP signaling it regulates.
The high selectivity of this compound for PDE9A over other PDE isoforms and a wide array of other receptors and enzymes has allowed researchers to dissect the specific contributions of PDE9A to cellular processes with a high degree of confidence. tocris.com This is crucial for distinguishing the effects of PDE9A inhibition from the broader consequences of elevating cGMP, which can also be achieved through the inhibition of other PDEs, such as PDE5. For example, studies in cardiac models have used this compound to demonstrate a distinct, nitric oxide-independent role for PDE9A in cardiac hypertrophy, a finding that would have been difficult to ascertain without such a selective tool. nih.gov
The brain-penetrant nature of this compound has been particularly significant for neuroscience research. tocris.com It has enabled in vivo studies that link the inhibition of PDE9A in the central nervous system to specific behavioral and neuroplastic changes. nih.gov Research using this compound has provided direct evidence for the role of PDE9A in modulating synaptic activity, dendritic structure, and learning-dependent plasticity. nih.govtocris.comnih.gov These findings have helped to validate PDE9A as a potential therapeutic target for cognitive disorders.
The use of this compound in preclinical models of disease, from cognitive impairment to heart disease and metabolic syndrome, has not only illuminated the biology of PDE9A but has also provided a proof-of-concept for the therapeutic potential of PDE9A inhibition. nih.govnih.gov These studies have paved the way for the development of other PDE9A inhibitors and their progression into clinical trials.
The following table highlights the significance of this compound as a research tool:
Q & A
Q. What is the primary mechanism of action of PF-04449613 in modulating synaptic plasticity?
this compound selectively inhibits phosphodiesterase 9A (PDE9A) with an IC50 of 22 nM, leading to increased cyclic guanosine monophosphate (cGMP) levels in the brain and cerebrospinal fluid (CSF) . Elevated cGMP activates cGMP-dependent protein kinases (PKGs/cGKs), which regulate dendritic spine dynamics, calcium signaling, and synaptic plasticity. For example, this compound enhances dendritic spine formation and elimination in layer V pyramidal neurons of the motor cortex, improving motor learning in mice .
Q. Which experimental models are validated for studying this compound's effects on motor learning?
- Transgenic mice : YFP-H mice (expressing yellow fluorescent protein in cortical neurons) and GCaMP6S mice (expressing calcium-sensitive fluorophores) enable real-time imaging of dendritic spines and calcium transients in awake, head-fixed mice .
- Behavioral assays : The accelerating rotarod task measures motor skill acquisition. This compound (10 mg/kg, s.c.) significantly improves running speed and skill retention in this paradigm .
- Dosing regimens : Subcutaneous administration (0.1–100 mg/kg) in rats and mice reliably increases CSF cGMP levels, with brain/plasma ratios of 0.8 in mice .
Q. How is this compound's selectivity for PDE9A validated against other PDE isoforms?
Selectivity profiling shows this compound inhibits PDE9A (IC50 = 22 nM) but has minimal activity against PDE1C (IC50 >1,000 nM) and other PDEs (PDE2-8, -10, -11; <30% inhibition at 1 µM). Assays use recombinant human PDE enzymes and radiolabeled substrates to quantify inhibition .
Advanced Research Questions
Q. What experimental designs mitigate confounding factors in this compound's neuroplasticity studies?
- Control groups : Vehicle controls (5% DMSO/5% Cremophor/90% saline) account for solvent effects on dendritic spine turnover .
- Imaging protocols : Thin-skull cranial windows and two-photon microscopy minimize motion artifacts during calcium imaging. Background subtraction (e.g., vascular signals) isolates neuron-specific ΔF/F0 fluorescence changes .
- Chronic vs. acute dosing : Long-term administration (e.g., 28 days) distinguishes transient cGMP elevation from sustained synaptic remodeling .
Q. How do researchers address discrepancies between this compound's efficacy in animal models vs. clinical trials for cognitive disorders?
Animal studies demonstrate this compound improves motor learning and dendritic spine plasticity , but clinical trials in Alzheimer’s disease (AD) show no significant cognitive benefits. Potential explanations include:
- Pathological differences : AD models exhibit aberrant calcium signaling and synaptic dysfunction, which may reduce PDE9 inhibitor efficacy .
- Dosage and timing : Short-term dosing in animals (1–7 days) may not translate to human trials requiring prolonged treatment .
- Outcome measures : Rotarod performance (animal) vs. ADAS-Cog scores (clinical) reflect distinct neural circuits and behavioral endpoints .
Q. What methodological considerations are critical when analyzing dendritic spine dynamics post-PF-04449613 administration?
- Spine classification : Use NIH ImageJ to categorize spines based on morphology (e.g., filopodia: length/width ratio <1.5, head/neck ratio <1.2) .
- Calcium transient analysis : Exclude non-active spines and subtract 70% of dendritic shaft signals to isolate spine-specific Ca2+ events .
- Statistical rigor : Apply Student’s t-tests for group comparisons (e.g., this compound vs. vehicle) and Bonferroni correction for multiple comparisons in longitudinal studies .
Q. How does this compound's impact on cardiac function influence neurobehavioral study design?
this compound improves transverse aortic constriction-induced cardiac dysfunction in mice (30 mg/kg/12 h, p.o.) via cGMP-independent pathways . Researchers must monitor cardiovascular parameters (e.g., heart rate, blood pressure) in neurostudies to isolate CNS-specific effects .
Data Analysis and Interpretation
Q. What statistical frameworks resolve contradictions in this compound's dual role in DAT inhibition and PDE9A selectivity?
this compound inhibits dopamine transporter (DAT) activity (Ki = 293 nM) at 1 µM, a concentration exceeding typical PDE9A-targeted doses (10 mg/kg, s.c.). Dose-response curves and off-target profiling (e.g., radioligand binding assays) clarify concentration-dependent effects .
Q. How do PK/PD properties of this compound guide dosing strategies for chronic studies?
Pharmacokinetic data show peak CSF cGMP levels at 1–3 hours post-administration (rats/monkeys). Chronic dosing requires twice-daily injections to sustain cGMP elevation, as single doses yield transient effects .
Q. What comparative analyses validate this compound's advantages over other PDE inhibitors (e.g., PDE4/5 inhibitors)?
- Specificity : Unlike PDE5 inhibitors (e.g., sildenafil), this compound does not affect vascular smooth muscle, minimizing peripheral side effects .
- Cognitive outcomes : this compound outperforms rolipram (PDE4 inhibitor) in rotarod tasks but shows comparable efficacy to BAY 60-7550 (PDE2 inhibitor) in spine plasticity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
